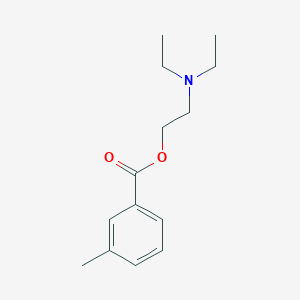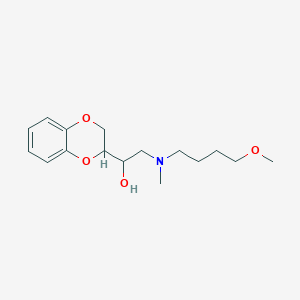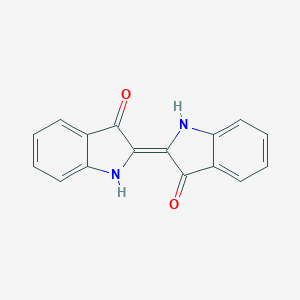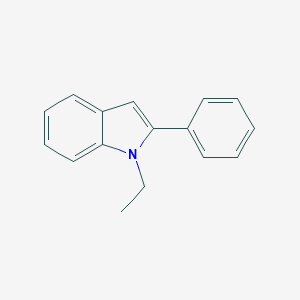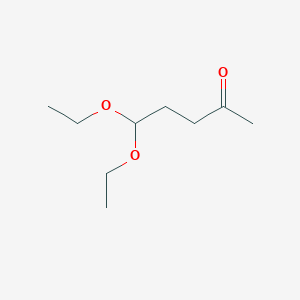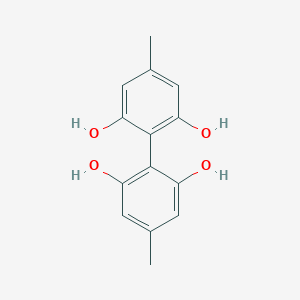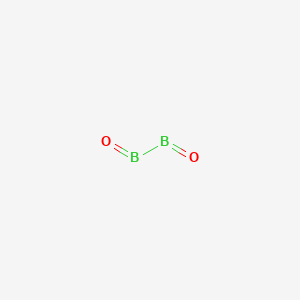
Diboron dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diboron dioxide, also known as boric anhydride, is a chemical compound with the formula B2O2. It is a white solid that is highly reactive and is used in various industrial applications. Diboron dioxide is an important compound in the field of chemistry due to its unique properties and potential applications.
Mechanism Of Action
Diboron dioxide has a unique mechanism of action due to its ability to form boron-oxygen bonds. It can act as a Lewis acid, which means that it can accept an electron pair from a Lewis base. This property makes diboron dioxide an effective catalyst in organic synthesis reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of diboron dioxide. However, studies have shown that it has low toxicity and does not cause significant harm to living organisms.
Advantages And Limitations For Lab Experiments
Diboron dioxide has several advantages for lab experiments. It is a highly reactive compound that can be used as a catalyst in various organic synthesis reactions. It is also relatively inexpensive and readily available. However, diboron dioxide has limitations as well. It is highly hygroscopic, which means that it absorbs moisture from the air. This property can make it difficult to handle and store.
Future Directions
There are several future directions for the use of diboron dioxide. One potential application is in the production of boron-doped diamond, which has potential uses in electronic devices and sensors. Additionally, diboron dioxide could be used as a catalyst in the production of biofuels and other renewable energy sources. Further research is needed to explore these potential applications and to understand the properties and mechanisms of diboron dioxide more fully.
Synthesis Methods
Diboron dioxide can be synthesized by the reaction of boron trioxide with boron metal at high temperatures. The reaction produces diboron dioxide and boron oxide as byproducts. Another method of synthesis involves the reaction of boron halides with water or alcohols.
Scientific Research Applications
Diboron dioxide has various scientific research applications. It is used as a catalyst in organic synthesis reactions and as a precursor in the production of boron compounds. It is also used in the production of boron nitride and boron carbide, which are materials with high hardness and thermal stability. Additionally, diboron dioxide is used in the synthesis of boron-doped diamond, which has potential applications in electronic devices and sensors.
properties
CAS RN |
13766-28-4 |
|---|---|
Product Name |
Diboron dioxide |
Molecular Formula |
B2O2 |
Molecular Weight |
53.63 g/mol |
IUPAC Name |
oxo(oxoboranyl)borane |
InChI |
InChI=1S/B2O2/c3-1-2-4 |
InChI Key |
MTKRXXSLFWZJTB-UHFFFAOYSA-N |
SMILES |
B(=O)B=O |
Canonical SMILES |
B(=O)B=O |
Other CAS RN |
13766-28-4 |
synonyms |
O=BB=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
